

discovery and initial characterization of Dichlorophenylborane

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Compound of Interest

Compound Name: Dichlorophenylborane

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Dichlorophenylborane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenylborane ($C_6H_5BCl_2$) is a versatile organoboron compound that has been a subject of scientific inquiry since its discovery in the late 19th century. Its unique electronic properties, stemming from the electron-deficient boron center, make it a powerful Lewis acid and a valuable reagent in organic synthesis. This technical guide provides an in-depth overview of the discovery, initial characterization, synthesis, and reactivity of **dichlorophenylborane**, tailored for professionals in research and drug development.

Discovery and Historical Context

The initial synthesis of **dichlorophenylborane** is credited to the German chemist August Michaelis in 1880.^[1] In his pioneering work investigating the valency of boron, Michaelis and his team reacted gaseous boron trichloride (BCl_3) with diphenylmercury at elevated temperatures in a sealed tube, leading to the formation of **dichlorophenylborane** and mercuric chloride.^[1] The newly formed organoboron compound was isolated by distillation and its identity was confirmed through elemental analysis and subsequent chemical reactions.^[1] This

early work laid the foundation for the field of organoboron chemistry and demonstrated the feasibility of forming stable carbon-boron bonds.

Physicochemical and Spectroscopic Characterization

Dichlorophenylborane is a colorless liquid at room temperature. It is highly reactive and moisture-sensitive, readily hydrolyzing to phenylboronic acid. Detailed physicochemical and spectroscopic data are crucial for its identification and for understanding its reactivity.

Physical Properties

A summary of the key physical properties of **dichlorophenylborane** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ BCl ₂	[2]
Molecular Weight	158.82 g/mol	[2]
CAS Number	873-51-8	[2]
Melting Point	7 °C	[3]
Boiling Point	175 °C (at 760 mmHg)	[3]
Density	1.22 g/mL	[3]
Refractive Index (n ₂₀ /D)	1.545	[4]

Spectroscopic Data

The structural characterization of **dichlorophenylborane** relies on a combination of spectroscopic techniques. A summary of the key spectroscopic data is provided in Table 2.

Spectroscopic Technique	Key Data and Interpretation	Reference(s)
^1H NMR	The aromatic protons of the phenyl group typically appear as a complex multiplet in the region of δ 7.3-8.0 ppm. The exact chemical shifts and multiplicities are influenced by the solvent and the electron-withdrawing nature of the dichloroboryl group.	[5] [6]
^{11}B NMR	The ^{11}B NMR spectrum shows a characteristic broad singlet. The chemical shift is sensitive to the electronic environment of the boron atom and is a key indicator of its coordination state. For tricoordinate boranes like dichlorophenylborane, the chemical shift is expected in the downfield region. [7] [8]	[7] [8]
^{13}C NMR	The aromatic carbons of the phenyl group exhibit distinct signals in the ^{13}C NMR spectrum. The carbon attached to the boron atom is typically deshielded.	[9]
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic absorption bands for the phenyl group, including C-H stretching ($\sim 3060\text{ cm}^{-1}$), C=C stretching ($\sim 1595\text{ cm}^{-1}$), and C-H out-of-plane bending. The B-Cl	[2]

stretching vibrations are also present.

Mass Spectrometry (MS)

The mass spectrum shows a characteristic molecular ion peak (M^+) at m/z 158, along with a distinctive isotopic pattern due to the presence of two chlorine atoms. Common fragment ions arise from the loss of chlorine atoms and the phenyl group. [2]

Synthesis of Dichlorophenylborane

While the original synthesis by Michaelis is of historical importance, more contemporary and practical methods have been developed for the laboratory-scale preparation of **dichlorophenylborane**. A common and effective method involves the reaction of a phenyl Grignard reagent with boron trichloride.

Experimental Protocol: Synthesis from Phenylmagnesium Bromide and Boron Trichloride

This protocol outlines a general procedure for the synthesis of **dichlorophenylborane**. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, as it involves highly reactive and hazardous materials.

Materials:

- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Boron trichloride (BCl_3) (as a solution in a suitable solvent or as a gas)
- Anhydrous hexane or pentane for purification

- Standard Schlenk line or glovebox for inert atmosphere operations
- Dry, flamed glassware

Procedure:

- Preparation of Phenylmagnesium Bromide:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Under an inert atmosphere (nitrogen or argon), add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
 - Add a solution of bromobenzene in the anhydrous solvent dropwise from the dropping funnel to initiate the Grignard reaction. The reaction is exothermic and should be controlled by the rate of addition.
 - Once the reaction is complete (all magnesium has reacted), the greyish solution of phenylmagnesium bromide is ready for the next step.[\[10\]](#)[\[11\]](#)
- Reaction with Boron Trichloride:
 - Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
 - Slowly add a solution of boron trichloride in an anhydrous solvent to the stirred Grignard reagent. The addition should be done carefully to control the exothermic reaction.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- Work-up and Purification:
 - The reaction mixture will contain magnesium salts as a precipitate. These can be removed by filtration under an inert atmosphere.
 - The solvent is then removed from the filtrate under reduced pressure.

- The crude **dichlorophenylborane** is purified by fractional distillation under reduced pressure to yield a colorless liquid.

Reactivity and Applications

Dichlorophenylborane's reactivity is dominated by the electrophilic nature of its boron center, making it a potent Lewis acid. This property is harnessed in a variety of organic transformations.

Lewis Acidity and Catalysis

The electron-withdrawing chlorine atoms and the vacant p-orbital on the boron atom confer strong Lewis acidity to **dichlorophenylborane**. It can be used as a catalyst in a range of reactions, including:

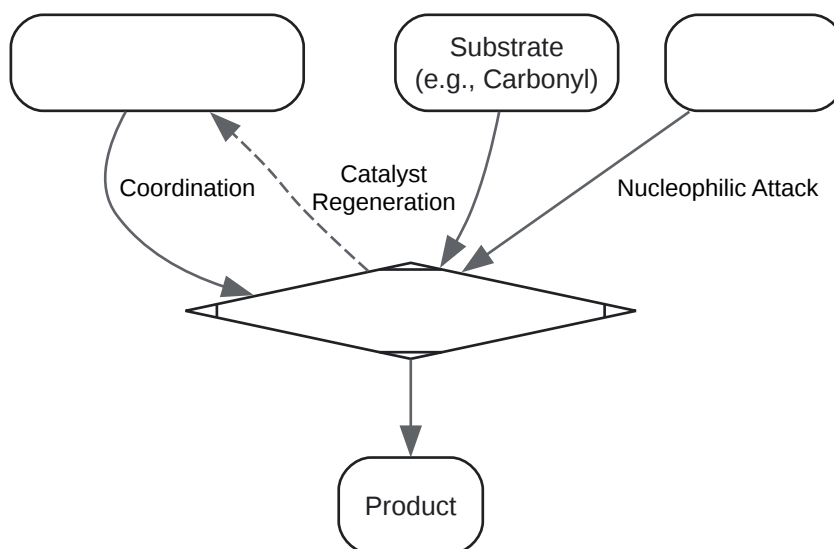
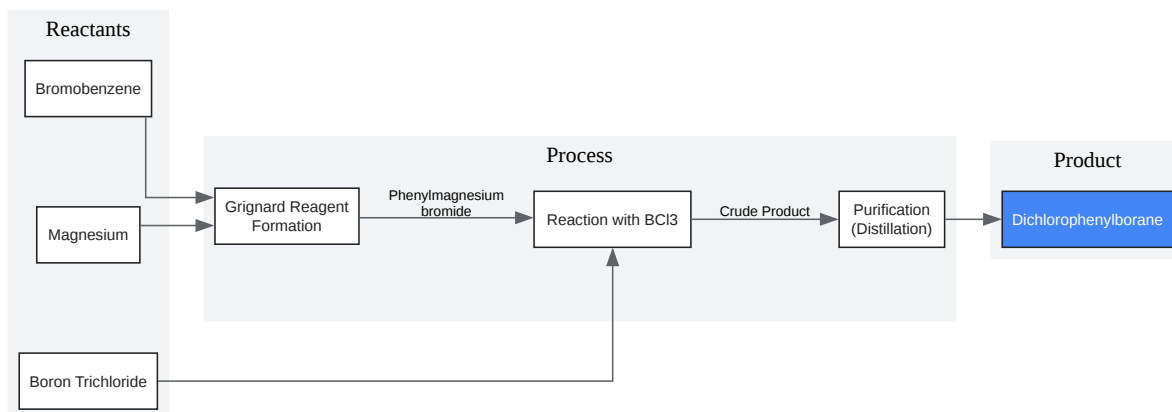
- Diels-Alder Reactions: It can catalyze the cycloaddition of dienes and dienophiles.^[4]
- Aldol Reactions: It can promote enantioselective aldol reactions.^[4]
- Friedel-Crafts Reactions: It can act as a Lewis acid catalyst in Friedel-Crafts alkylations and acylations.

Reaction Mechanisms

The general mechanism of Lewis acid catalysis by **dichlorophenylborane** involves the coordination of the boron atom to a Lewis basic site on one of the reactants (e.g., a carbonyl oxygen). This coordination activates the substrate towards nucleophilic attack.

Mandatory Visualizations

Synthesis Workflow



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